N-(2,5-DIMETHOXY-4-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Overview
Description
N-(2,5-DIMETHOXY-4-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE: is a complex organic compound characterized by its unique structure, which includes methoxy groups, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHOXY-4-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethoxyaniline and 4-nitrocinnamoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-DIMETHOXY-4-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its functional groups that can interact with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,5-DIMETHOXY-4-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(2,5-Dimethoxyphenyl)benzamide
- N-(4-Nitrophenyl)benzamide
- N-(2,5-Dimethoxy-4-nitrophenyl)benzamide
Comparison: Compared to similar compounds, N-(2,5-DIMETHOXY-4-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c1-32-21-15-20(26-24(29)17-6-4-3-5-7-17)22(33-2)14-19(21)25-23(28)13-10-16-8-11-18(12-9-16)27(30)31/h3-15H,1-2H3,(H,25,28)(H,26,29)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPJXUMCAWSIJG-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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